(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
描述
The compound “(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone” features a 3,4,5-trimethoxyphenyl group linked via a methanone bridge to an azetidine ring (4-membered nitrogen heterocycle), which is further substituted with a 4-methylbenzo[d]thiazol moiety through an ether linkage. The azetidine ring introduces conformational rigidity compared to larger rings (e.g., piperidine), which may enhance target selectivity or metabolic stability.
属性
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-12-6-5-7-17-18(12)22-21(29-17)28-14-10-23(11-14)20(24)13-8-15(25-2)19(27-4)16(9-13)26-3/h5-9,14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWZBPKJILMHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure comprises an azetidine ring, a thiazole moiety, and a methanone group, suggesting various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 325.4 g/mol. The presence of multiple functional groups indicates potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1795194-40-9 |
The compound's biological activity is primarily attributed to its interaction with various cellular targets. Notably, it binds to Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4 , affecting the transcription of genes such as Bcl-2 , c-Myc , and CDK6 . This interaction has implications for cancer treatment, as it can inhibit cell proliferation in certain cancer cell lines.
Antitumor Activity
Research indicates that the compound exhibits significant anti-proliferative effects against various cancer cell lines. For example, it has shown effectiveness against MV4-11 cells, leading to reduced cell viability and increased apoptosis.
Tyrosinase Inhibition
The compound also demonstrates potent tyrosinase inhibitory activity, which is crucial for treating hyperpigmentation disorders. In experiments using B16F10 murine melanoma cells, it effectively inhibited melanin production by targeting intracellular tyrosinase activity. The IC50 values for related analogs suggest that this compound may be a promising candidate for further development in dermatological applications.
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| Analog 3 | 1.12 |
| Analog 1 | 17.62 |
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in PubMed demonstrated that the compound significantly inhibited the growth of MV4-11 cells, with mechanisms involving apoptosis induction and cell cycle arrest.
- Tyrosinase Inhibition Study : Another research article highlighted the compound's ability to inhibit tyrosinase in B16F10 cells effectively. It was found that exposure to the compound reduced tyrosinase activity significantly when compared to controls.
- Pharmacokinetics : The pharmacokinetic profile indicates that thiazole derivatives like this compound are slightly soluble in water and exhibit varied solubility in organic solvents, which is essential for drug formulation.
相似化合物的比较
Comparison with Similar Compounds
Physicochemical Properties
The azetidine ring likely improves aqueous solubility compared to combretastatin analogues, while the benzo[d]thiazol group may increase logP, enhancing blood-brain barrier penetration.
Advantages and Limitations
- Advantages :
- Conformational rigidity of azetidine may improve binding specificity.
- Benzo[d]thiazol’s electron-rich structure could enhance π-π stacking with biological targets.
- Limitations: Synthetic complexity of azetidine ether formation compared to 5-membered rings. Potential metabolic instability due to the ether linkage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
